molecular formula C7H3F3N2OS B3302602 Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(trifluoromethyl)- CAS No. 917909-57-0

Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(trifluoromethyl)-

Cat. No.: B3302602
CAS No.: 917909-57-0
M. Wt: 220.17 g/mol
InChI Key: PPJRAFXTGOFDOU-UHFFFAOYSA-N
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Description

Synthetic routes for these derivatives often employ POCl₃-catalyzed cyclization or one-pot multicomponent reactions under solvent-free conditions, achieving yields of 72–88% . For example, 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones are synthesized via reactions between 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones and amines, followed by KOH-mediated cyclization . These methods avoid chromatographic purification, enabling efficient library generation for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

5-(trifluoromethyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2OS/c8-7(9,10)3-1-14-6-4(3)5(13)11-2-12-6/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJRAFXTGOFDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739004
Record name 5-(Trifluoromethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917909-57-0
Record name 5-(Trifluoromethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of substituted amidines using an alkali metal base in an inert solvent . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents at the trifluoromethyl position.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H4F3N2OS
  • Molecular Weight : 202.17 g/mol
  • IUPAC Name : 5-(Trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one

The compound features a unique thieno-pyrimidine structure that contributes to its biological activity. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

TRPC5 Modulation

Recent studies have identified thieno[2,3-d]pyrimidin-4(1H)-one derivatives as effective modulators of the transient receptor potential cation channel subfamily C (TRPC5). This modulation is crucial for treating conditions related to neuropsychiatric and neurodegenerative disorders. The compound acts as a TRPC5 antagonist, inhibiting ion flux and potentially reducing symptoms associated with these disorders, such as anxiety and depression .

Anticancer Activity

Thieno[2,3-d]pyrimidin-4(1H)-one has been investigated for its anticancer properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The ability to selectively inhibit tumor growth while sparing normal cells highlights its therapeutic potential in oncology .

Neuroprotective Effects

The compound has shown promise in neuroprotection by modulating calcium ion influx through TRPC channels. This action can help mitigate neuronal damage in conditions such as Alzheimer's disease and other neurodegenerative disorders. By stabilizing calcium homeostasis, thieno[2,3-d]pyrimidin-4(1H)-one may protect against excitotoxicity and oxidative stress .

Case Study 1: TRPC5 Antagonism in Neuropsychiatric Disorders

A study published in a patent document outlined the use of thieno[2,3-d]pyrimidin-4(1H)-one as a TRPC5 antagonist for treating neuropsychiatric disorders. The research demonstrated that the compound could significantly reduce TRPC5-mediated currents with an IC50 value of less than 10 nM, indicating high potency .

Case Study 2: Anticancer Efficacy

In vitro studies have shown that thieno[2,3-d]pyrimidin-4(1H)-one derivatives exhibit selective cytotoxicity against various cancer cell lines. One particular derivative was found to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Benefits
Neuropsychiatric DisordersTRPC5 modulationReduced symptoms of anxiety and depression
Cancer TreatmentInduction of apoptosisSelective inhibition of tumor growth
NeuroprotectionCalcium homeostasis stabilizationProtection against excitotoxicity

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ primarily in substituents at the 5-position, which modulate biological activity and physicochemical properties:

Compound 5-Position Substituent Molecular Formula Key Biological Activity Synthesis Yield Reference
5-(4-Fluorophenyl) derivative 4-Fluorophenyl C₁₂H₇FN₂OS Anticancer (HTRF affinity) 46–86%
5-(4-Bromophenyl) derivative 4-Bromophenyl C₁₂H₇BrN₂OS Antimicrobial 72–88%
5,6-Dimethyl derivative Methyl C₈H₈N₂OS Neuroactive/fluorescence N/A
5-(3,4-Dimethoxyphenyl) derivative 3,4-Dimethoxyphenyl C₁₇H₁₃F₃N₂O₃S Analgesic N/A

Notes:

  • Electron-withdrawing groups (e.g., halogens, CF₃) enhance binding to hydrophobic pockets in target proteins (e.g., BET bromodomains) by increasing lipophilicity and π-π stacking interactions .
  • Aryl substituents (e.g., 4-fluorophenyl) improve anticancer activity by modulating BRD3 affinity, as shown in HTRF assays (Table 2 of ).
  • Methyl groups at the 5-position reduce steric hindrance, favoring interactions with enzymes like cholinesterase .

Biological Activity

Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(trifluoromethyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, anticancer, and other therapeutic potentials.

Structural Characteristics

The compound features a fused thiophene and pyrimidine ring system with a trifluoromethyl group at the 5-position. This trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to its promising biological properties.

1. Antimicrobial Activity

Research indicates that thieno[2,3-d]pyrimidin-4(1H)-one derivatives exhibit significant antimicrobial properties. A study evaluated various thieno[2,3-d]pyrimidine derivatives against common bacterial strains. The results showed that certain derivatives demonstrated effective antibacterial activity comparable to established antibiotics .

CompoundActivityReference
4iMild antibacterial
12iiEnhanced antibacterial

2. Anti-inflammatory Properties

Thieno[2,3-d]pyrimidin-4(1H)-one has been studied for its anti-inflammatory potential. Compounds derived from this scaffold have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that modifications at specific positions of the thieno[2,3-d]pyrimidine structure could enhance anti-inflammatory activity .

3. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways involved in tumor growth. For instance, thieno[2,3-d]pyrimidine derivatives have been shown to suppress the proliferation of non-small cell lung cancer cells through inhibition of d-Dopachrome tautomerase activity .

The biological activity of thieno[2,3-d]pyrimidin-4(1H)-one is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes critical for disease progression.
  • Cytokine Modulation : It modulates the release of inflammatory cytokines.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells.

Case Study 1: Antimicrobial Evaluation

A series of thieno[2,3-d]pyrimidine-sulfonamide hybrids were synthesized and evaluated for antimicrobial activity. The hybrid compounds exhibited varying degrees of effectiveness against bacterial strains, with some showing enhanced activity compared to their parent compounds .

Case Study 2: Anti-inflammatory Activity

In a study examining anti-inflammatory effects, a specific derivative demonstrated superior inhibition of IL-6 and TNF-α compared to standard anti-inflammatory drugs like Indomethacin. This highlights the potential for thieno[2,3-d]pyrimidin-4(1H)-one derivatives in treating inflammatory diseases .

Q & A

Q. What are the established synthetic protocols for preparing 5-(trifluoromethyl)-substituted Thieno[2,3-d]pyrimidin-4(1H)-one derivatives?

  • Methodological Answer: A common approach involves cyclization reactions using formic acid or urea. For example, refluxing 2-amino-thiophene derivatives with formic acid yields the pyrimidinone core (85% yield, 16–18 hours) . Modifications at the 5-position can be achieved via iodination followed by coupling with arylthiols (e.g., 5-iodo intermediates reacted with 3,5-dimethoxyphenylthiol to yield 83% product) . Trifluoromethyl groups are typically introduced via electrophilic substitution or by using trifluoromethyl-containing precursors during cyclization.

Q. Which spectroscopic techniques are critical for characterizing Thieno[2,3-d]pyrimidin-4(1H)-one derivatives?

  • Methodological Answer:
  • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1749 cm⁻¹, C=S at ~782 cm⁻¹) .
  • NMR: Confirms substitution patterns (e.g., ¹H NMR δ 12.23 ppm for NH protons; aromatic protons at δ 7.51–8.32 ppm) .
  • Mass Spectrometry: Determines molecular weight (e.g., LC-MS m/z 405.4 [M⁺]) .
  • Elemental Analysis: Validates purity and composition (e.g., C: 53.33%, N: 10.36%) .

Q. What biological activities have been reported for 5-(trifluoromethyl)-Thieno[2,3-d]pyrimidin-4(1H)-one derivatives?

  • Methodological Answer: These derivatives exhibit diverse activities:
  • Anticancer: Inhibition of VEGFR-2 (IC₅₀ = 0.89 µM) via hinge-region binding .
  • Antimicrobial: Moderate activity against S. aureus (MIC = 32 µg/mL) .
  • Enzyme Inhibition: DHFR inhibition (Ki = 12 nM) through competitive binding .

Advanced Research Questions

Q. How can molecular hybridization strategies optimize Thieno[2,3-d]pyrimidin-4(1H)-one derivatives for kinase inhibition?

  • Methodological Answer: Hybridizing the thienopyrimidinone core with pharmacophoric moieties (e.g., 1,3,4-oxadiazole) enhances target affinity. For VEGFR-2 inhibitors, the oxadiazole spacer occupies the linker region, while hydrophobic tails (e.g., 3-trifluoromethylphenyl) improve allosteric pocket binding . Docking studies (AutoDock Vina) and MD simulations (GROMACS) validate stability, with RMSD < 2.0 Å over 100 ns trajectories .

Q. How do structural modifications at the 2- and 6-positions influence dihydrofolate reductase (DHFR) inhibitory activity?

  • Methodological Answer:
  • 2-Position: Amino groups enhance hydrogen bonding with DHFR’s active site (e.g., 2-amino derivatives show Ki = 12 nM vs. 45 nM for non-amino analogues) .
  • 6-Position: Bulky substituents (e.g., ethyl or aryl groups) improve hydrophobic interactions. For example, 6-ethyl derivatives exhibit 10-fold higher activity than methyl analogues .

Q. What experimental strategies resolve contradictions in biological activity data across analogues?

  • Methodological Answer:
  • Assay Standardization: Ensure consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times .
  • Solubility Adjustments: Use DMSO concentrations ≤ 0.1% to avoid false negatives .
  • Metabolic Stability Testing: Liver microsome assays identify compounds prone to rapid clearance (e.g., t₁/₂ < 30 min suggests poor in vivo efficacy) .

Q. How can in-silico methods improve the design of tyrosinase inhibitors based on Thieno[2,3-d]pyrimidin-4(1H)-one scaffolds?

  • Methodological Answer: Docking (Glide SP) identifies key interactions with tyrosinase’s binuclear copper center. For example, 2,4-dihydroxybenzene substituents form hydrogen bonds with His263 and Asn260, improving inhibition (IC₅₀ = 1.2 µM vs. 15 µM for unsubstituted derivatives) . MD simulations (AMBER) further assess binding stability, with RMSF < 1.5 Å for critical residues .

Q. What reaction conditions optimize yields in multi-step syntheses of Thieno[2,3-d]pyrimidin-4(1H)-one derivatives?

  • Methodological Answer:
  • Catalysis: Use Pd(OAc)₂ for Suzuki couplings (yield increase from 58% to 89%) .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency .
  • Temperature Control: Reflux at 110°C for 18 hours minimizes side products in formic acid-mediated reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(trifluoromethyl)-
Reactant of Route 2
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Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(trifluoromethyl)-

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